Demethylwedelolactone (Sulfate)

Descripción general

Descripción

La demethylwedelolactona 3-sulfato es una cumestana natural aislada de la planta Eclipta prostrata L. Es conocida por sus diversas actividades biológicas, incluyendo propiedades antiinflamatorias y hepatoprotectoras . Este compuesto es un derivado de la demethylwedelolactona, que en sí misma es un potente inhibidor de la tripsina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La demethylwedelolactona 3-sulfato se sintetiza normalmente mediante la reacción de la demethylwedelolactona con ácido sulfúrico. Esta reacción se lleva a cabo en un entorno de laboratorio controlado, que requiere recipientes y técnicas apropiadas para garantizar la seguridad y la eficiencia .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para la demethylwedelolactona 3-sulfato no están ampliamente documentados, el enfoque general implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura y la concentración, para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La demethylwedelolactona 3-sulfato experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como los halógenos.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos (cloro, bromo), nucleófilos (aminas, tioles).

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la demethylwedelolactona 3-sulfato puede conducir a la formación de diversos derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Demethylwedelolactone (Sulfate) has been investigated for various pharmacological effects:

- Anti-inflammatory Effects : Studies indicate that this compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Antioxidant Activity : The compound has been shown to scavenge free radicals, suggesting its potential use as an antioxidant in various health applications .

- Antimicrobial Properties : Research highlights its effectiveness against several pathogens, indicating a role in developing new antimicrobial agents .

Cellular and Molecular Biology

Demethylwedelolactone (Sulfate) has been utilized in various cellular and molecular biology studies:

- Cell Cycle Regulation : It has been observed to influence cell cycle progression, potentially providing insights into cancer treatment strategies .

- Apoptosis Induction : The compound may induce apoptosis in cancer cells, marking it as a potential therapeutic agent in oncology .

Biochemical Pathways

The compound interacts with several biochemical pathways:

- NF-κB Pathway Modulation : It can inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer progression .

- JAK/STAT Signaling : Research suggests that Demethylwedelolactone (Sulfate) may affect JAK/STAT signaling pathways, impacting immune responses .

Case Study 1: Anti-inflammatory Effects

A study published in 2020 demonstrated that Demethylwedelolactone (Sulfate) significantly reduced inflammation markers in vitro. The results indicated a reduction in TNF-alpha and IL-6 levels when treated with the compound, suggesting its potential use in therapies targeting chronic inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of Demethylwedelolactone (Sulfate) was assessed against various bacterial strains. The results showed notable inhibition of growth for both Gram-positive and Gram-negative bacteria, positioning the compound as a promising candidate for developing new antibiotics.

Data Table of Applications

Mecanismo De Acción

El mecanismo de acción de la demethylwedelolactona 3-sulfato implica su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe la tripsina, una serina proteasa, uniéndose a su sitio activo e impidiendo el acceso del sustrato . Además, modula diversas vías de señalización implicadas en la inflamación y la motilidad celular, lo que contribuye a sus efectos antiinflamatorios y anticancerígenos .

Comparación Con Compuestos Similares

Compuestos similares

Wedelolactona: Otra cumestana aislada de Eclipta prostrata L., conocida por sus propiedades antiinflamatorias y anticancerígenas.

Apigenina: Un flavonoide con actividades antiinflamatorias y anticancerígenas similares.

Glabridina: Un flavonoide con efectos antiinflamatorios y anticancerígenos.

Singularidad

La demethylwedelolactona 3-sulfato es única debido a su grupo sulfato, que mejora su solubilidad y biodisponibilidad en comparación con otras cumestanas. Esta modificación también influye en su interacción con los objetivos moleculares, lo que puede conducir a actividades biológicas distintas .

Actividad Biológica

Demethylwedelolactone (DWEL), a coumestan derived from Eclipta alba, has garnered attention for its diverse biological activities, particularly in the context of hepatoprotection, anti-inflammatory effects, and potential anticancer properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DWEL.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₈O₇ |

| Molecular Weight | 300.220 g/mol |

| CAS Number | 6468-55-9 |

| Density | 1.8 ± 0.1 g/cm³ |

| Melting Point | 360 °C |

| Boiling Point | 531.4 °C at 760 mmHg |

Biological Activities

-

Hepatoprotective Effects

- DWEL has been shown to ameliorate liver injury in a zebrafish model induced by thioacetamide (TAA). The compound significantly improved liver function and reduced fat accumulation in the liver, as evidenced by integrative spatial metabolomics and transcriptomics analyses .

- The study highlighted that DWEL regulates steroid biosynthesis and fatty acid metabolism, contributing to its hepatoprotective effects.

- Anti-inflammatory Properties

-

Anticancer Activity

- DWEL exhibits potent anti-invasive properties against breast cancer cells (MDA-MB-231). It has been found to suppress cell motility and invasion, with an IC₅₀ of 3.0 μM for trypsin inhibition, which may play a role in its anticancer effects .

- A study demonstrated that DWEL derivatives inhibit lung metastasis in nude mice models, emphasizing its potential as a therapeutic agent against cancer metastasis .

Case Study 1: Hepatoprotection in Zebrafish

In a controlled experiment using zebrafish larvae exposed to TAA:

- Treatment Group : Received DWEL.

- Results : Significant increase in liver size and fluorescence intensity compared to untreated controls, indicating improved liver health and function .

Case Study 2: Anti-inflammatory Effects on Keratinocytes

- Objective : To evaluate the cytotoxicity of DWEL on human keratinocytes.

- Findings : DWEL showed lower cytotoxicity compared to standard drugs like paclitaxel, suggesting a safer profile for potential therapeutic applications .

Research Findings Summary

Recent research highlights the multifaceted biological activities of demethylwedelolactone:

- Hepatoprotection : Effective in reducing liver damage markers.

- Anti-inflammatory : Inhibits NFκB activation leading to reduced inflammation.

- Anticancer : Suppresses invasion and metastasis of cancer cells.

Propiedades

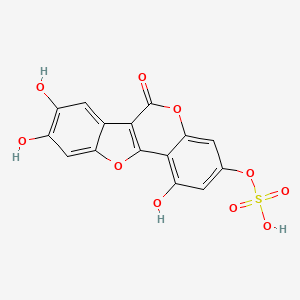

IUPAC Name |

(1,8,9-trihydroxy-6-oxo-[1]benzofuro[3,2-c]chromen-3-yl) hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O10S/c16-7-3-6-10(4-8(7)17)23-14-12(6)15(19)24-11-2-5(25-26(20,21)22)1-9(18)13(11)14/h1-4,16-18H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQCOGFAQDXAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.